molecular formula C11H23N B1659877 N,3,3,5,5-Pentamethylcyclohexan-1-amine CAS No. 686779-06-6

N,3,3,5,5-Pentamethylcyclohexan-1-amine

Cat. No.: B1659877
CAS No.: 686779-06-6
M. Wt: 169.31
InChI Key: MKNUHZFSHYERMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is commonly referred to as PAC (1,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride) in synthetic chemistry applications, where it serves as a chiral auxiliary in asymmetric reactions such as Diels-Alder, aldol, and Michael additions . Its steric bulk and rigid cyclohexane backbone enhance stereochemical control during synthesis.

Properties

CAS No.

686779-06-6

Molecular Formula

C11H23N

Molecular Weight

169.31

IUPAC Name

N,3,3,5,5-pentamethylcyclohexan-1-amine

InChI

InChI=1S/C11H23N/c1-10(2)6-9(12-5)7-11(3,4)8-10/h9,12H,6-8H2,1-5H3

InChI Key

MKNUHZFSHYERMW-UHFFFAOYSA-N

SMILES

CC1(CC(CC(C1)(C)C)NC)C

Canonical SMILES

CC1(CC(CC(C1)(C)C)NC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between N,3,3,5,5-pentamethylcyclohexan-1-amine and analogous compounds:

Compound Name Substituents/Modifications Key Applications/Properties References
This compound N-methyl, 3,3,5,5-tetramethyl cyclohexane Chiral auxiliary in asymmetric synthesis
(3,3,5,5-Tetramethylcyclohexyl)methanamine HCl Methanamine group on tetramethylcyclohexane Intermediate in pharmaceutical synthesis
[2-(3,3,5,5-Tetramethylcyclohexyl)phenyl]piperazine Piperazine-linked tetramethylcyclohexylphenyl Drug discovery (e.g., CNS-targeted agents)
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine Piperazine substituent at 4-position of cyclohexane Anticancer/antiviral drug intermediates
2,2,4,4-Tetramethylcyclopentan-1-amine HCl Cyclopentane backbone with tetramethyl groups Unspecified (likely synthetic intermediate)

Key Observations :

  • Steric Effects : The pentamethyl substitution in this compound introduces greater steric hindrance compared to tetramethyl analogs (e.g., (3,3,5,5-Tetramethylcyclohexyl)methanamine HCl). This enhances its efficacy in stereoselective reactions by restricting conformational flexibility .
  • Functional Group Diversity : Derivatives like [2-(3,3,5,5-Tetramethylcyclohexyl)phenyl]piperazine incorporate aromatic and heterocyclic moieties, expanding their utility in drug discovery compared to the simpler PAC framework .
  • Stereochemical Specificity : Compounds such as (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine demonstrate the importance of stereochemistry in biological activity, a property less emphasized in PAC’s current applications .

Physicochemical Properties

  • Hydrophobicity : The pentamethyl structure likely increases hydrophobicity compared to less-substituted amines (e.g., (3,3,5,5-Tetramethylcyclohexyl)methanamine HCl), affecting solubility in polar solvents .
  • Thermal Stability : The fully substituted cyclohexane backbone may enhance thermal stability relative to cyclopentane analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.